

Osmanthuside H natural product origin

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Compound Focus: Osmanthuside H

CAS No.: 149155-70-4

Cat. No.: S579123

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Executive Summary

Osmanthuside H is a **phenylethanoid glycoside (PhG)** characterized by a unique disaccharide structure involving **D-glucose and D-apiose** [1] [2]. It is sourced from various plants, notably those in the *Oleaceae* family and others like persimmon (*Diospyros kaki*). Current research highlights its potential as an **alcohol dehydrogenase (ADH) inhibitor** and indicates **anti-inflammatory and neuroprotective activities**, making it a compound of interest for therapeutic development [3]. This guide synthesizes available data on its origin, properties, and biological activity, and provides protocols for its study.

Natural Origin & Chemical Profile

Osmanthuside H is a plant-derived specialized metabolite. The following table summarizes its key identifying information and natural sources.

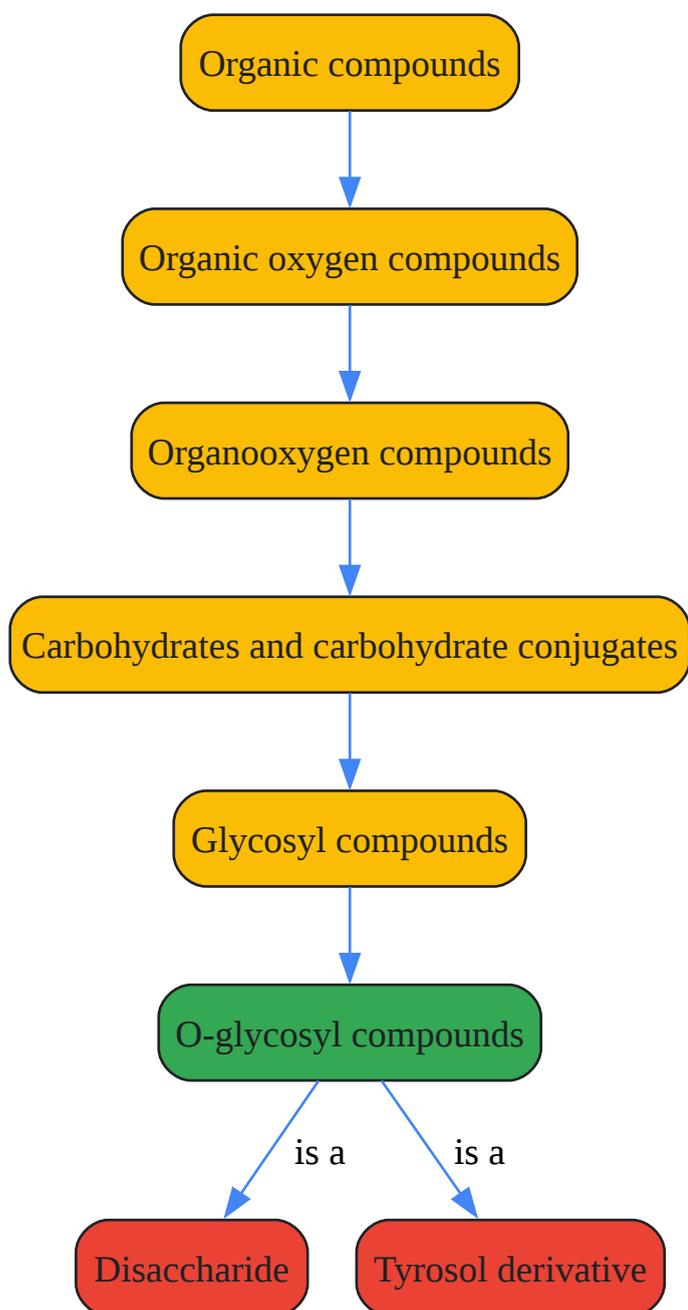
Table 1: Chemical Identity & Natural Origin of Osmanthuside H

Property	Detail
CAS Registry Number	149155-70-4 [2] [3] [4]

Property	Detail
Chemical Formula	C ₁₉ H ₂₈ O ₁₁ [1] [2] [3]
Molecular Weight	432.42 g/mol [3] [4]
IUPAC Name	(2R,3S,4S,5R,6R)-2-[[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [2] [4]

| **Plant Sources** | • *Osmanthus fragrans* (Oleaceae) [5]. • *Ligustrum* species (e.g., *L. japonicus*, *L. lucidum*) (Oleaceae) [2]. • *Diospyros kaki* (Persimmon, Ebenaceae) leaves [3]. • *Sargentodoxa cuneata* (Lardizabalaceae) [2]. • *Fraxinus paxiana* (Oleaceae) stem barks [6] [4]. |

The following diagram illustrates the hierarchical chemical classification of **Osmanthuside H** based on its structure, placing it within the broader context of natural products.



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*Hierarchical chemical taxonomy of **Osmanthuside H**, classified as an O-glycosyl compound [1] [4].*

Physicochemical & Biological Data

Table 2: Physicochemical and Biological Activity Profile

Parameter	Value / Description
Physical Form	Solid [6]
Purity Availability	≥95% (by LC/MS-ELSD) [6] [4]
Recommended Storage	-20°C [6] [4]
Hydrogen Bond Donors	7 [1] [4]
Hydrogen Bond Acceptors	11 [1] [4]
Topological Polar Surface Area (TPSA)	~179 Å ² [2] [4]
Predicted LogP (XLogP3)	-2.2 [2] [4]
Water Solubility (Predicted)	10.1 g/L (ALOGPS) [1]
Bioactivity	ADH Inhibitor (IC ₅₀ = 175.4 µg/mL) [3].
Reported Pharmacological Effects	Anti-inflammatory and neuroprotective activities [3].

Biosynthetic Context & Experimental Workflows

Osmanthuside H belongs to the phenylethanoid glycosides (PhGs). While its specific biosynthetic pathway is not fully elucidated, it is understood within the general framework of PhG biosynthesis, which involves the assembly of a hydroxyphenylethyl moiety (like tyrosol), a sugar unit (glucose), and additional decorations (such as the apiose found in **Osmanthuside H**) [7].

The general pathway for complex PhGs like acteoside (verbascoside) has been recently clarified, involving key steps like glycosylation, acylation, and hydroxylation [8] [9]. **Osmanthuside H**, with its distinct apiosyl moiety, represents a branch in this diverse biosynthetic network [7].

Experimental Protocol 1: Isolation and Identification from Plant Material

This is a standard workflow for obtaining and initially characterizing **Osmanthuside H** from a plant source.

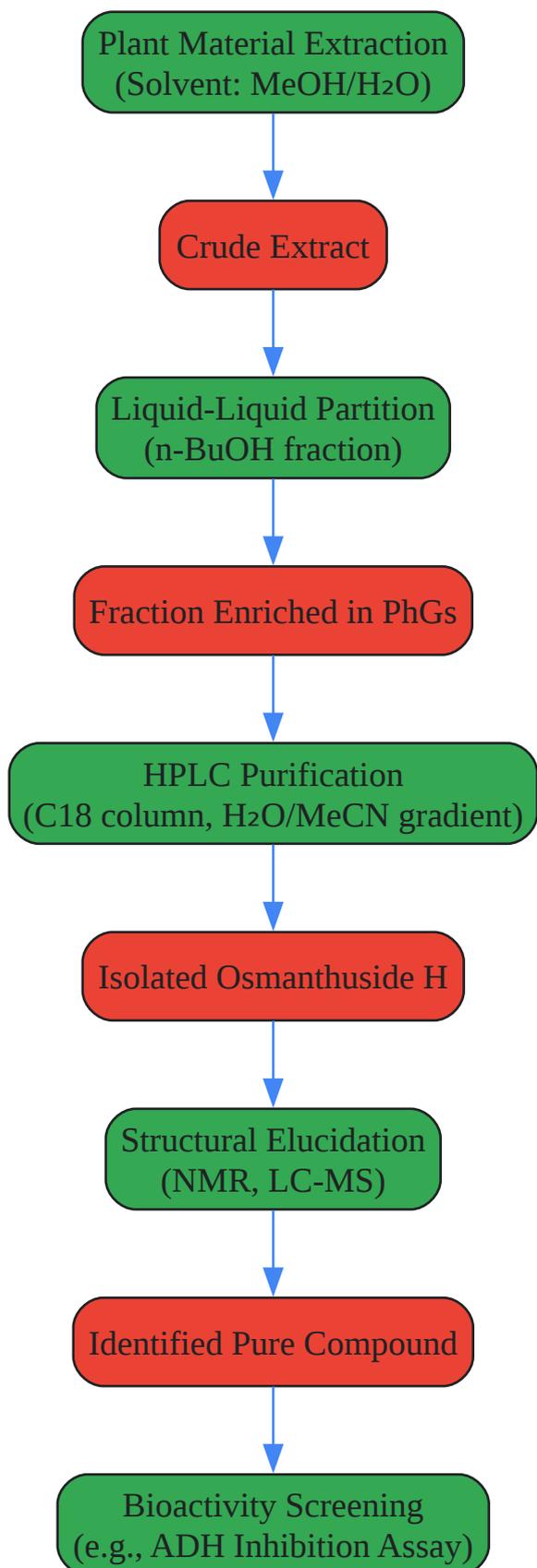
- **Extraction:** Grind dried plant material (e.g., leaves, stem bark) to a fine powder. Perform maceration or solvent extraction using a suitable solvent system like methanol-water or ethanol-water at room temperature with agitation. Concentrate the extract under reduced pressure.
- **Fractionation:** Re-suspend the crude extract in water and partition with organic solvents of increasing polarity (e.g., ethyl acetate, n-butanol). **Osmanthuside H**, being a glycoside, is likely to be enriched in the n-butanol fraction.
- **Purification:** Subject the active fraction to chromatographic separation.
 - **Recommended Technique:** High-Performance Liquid Chromatography (HPLC).
 - **Stationary Phase:** C18 reversed-phase column.
 - **Mobile Phase:** Gradient of water (with 0.1% formic acid) and acetonitrile.
 - **Detection:** Use UV-Vis detection at 280-330 nm (characteristic of phenolics) and confirm with Mass Spectrometry (MS) for precise mass tracking (m/z 432.16 for $[M-H]^-$ or $[M+FA-H]^-$).
- **Identification & Purity Assessment:**
 - **Liquid Chromatography-Mass Spectrometry (LC-MS):** Confirm the molecular weight and fragmentation pattern.
 - **Nuclear Magnetic Resonance (NMR):** Perform 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to fully elucidate the structure and stereochemistry, confirming the identity as **Osmanthuside H**.
 - **Purity:** Determine final compound purity ($\geq 95\%$) using LC-MS with Evaporative Light Scattering Detection (ELSD) [6] [4].

Experimental Protocol 2: In Vitro Bioactivity Assessment (ADH Inhibition Assay)

This protocol outlines a method to evaluate the reported inhibitory activity of **Osmanthuside H** against Alcohol Dehydrogenase (ADH) [3].

- **Principle:** The assay measures the decrease in the rate of NAD^+ reduction to NADH, which is catalyzed by ADH. The rate of NADH formation is monitored by its absorbance at 340 nm.
- **Reaction Setup:**
 - Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5).
 - In a cuvette or microplate well, add buffer, NAD^+ (final conc. ~ 2.4 mM), and ADH enzyme (e.g., from *Saccharomyces cerevisiae*).
 - Add **Osmanthuside H** at various concentrations (e.g., 10-500 $\mu g/mL$) dissolved in DMSO or water. Include a vehicle control.
 - Pre-incubate the mixture for a few minutes at 25°C.
- **Initiation & Measurement:**
 - Start the reaction by adding the substrate, ethanol (final conc. ~ 100 mM).
 - Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
- **Data Analysis:**

- Calculate the velocity ($\Delta A_{340}/\text{min}$) for each reaction.
- Plot the reaction velocity against the concentration of **Osmanthuside H**.
- Determine the IC_{50} value (concentration that inhibits 50% of enzyme activity) using non-linear regression analysis.



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A generalized experimental workflow for the isolation, identification, and bioactivity testing of **Osmanthuside H** from plant material.

Research Implications & Future Directions

The preliminary data on **Osmanthuside H** opens several promising avenues for research:

- **Therapeutic Potential:** Its **neuroprotective and anti-inflammatory** activities, coupled with ADH inhibition, warrant further investigation into its mechanisms of action. It could be explored in models of neurodegenerative diseases (Alzheimer's, Parkinson's) or alcohol metabolism disorders [3].
- **Biosynthetic Engineering:** With the complete biosynthetic pathways for other PhGs like acteoside and echinacoside being elucidated [8] [9], a logical next step is the identification and characterization of the specific **glycosyltransferase that attaches apiose** to form **Osmanthuside H**.
- **Sustainable Production:** Once the biosynthetic genes are identified, a **synthetic biology** approach could be employed. This involves engineering microbial hosts (e.g., *Escherichia coli* or *Saccharomyces cerevisiae*) with the requisite genes to achieve **de novo production** of **Osmanthuside H**, providing a sustainable and scalable alternative to plant extraction [8] [9].

Conclusion

Osmanthuside H is a structurally defined PhG with documented biological activity. While current information on its specific biosynthesis and clinical application is still emerging, it represents a compelling target for natural product research. The established frameworks for PhG biosynthesis and the available experimental protocols provide a solid foundation for future studies aimed at elucidating its full pharmacological potential and developing efficient production platforms.

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